{2-[(2E)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl]acetyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Carcinogenicity Studies
The compound's analogues, such as N-(5-phenylthiophen-2-yl)acetamide, have been synthesized and evaluated for potential carcinogenicity. These studies employed in vitro assays like the Salmonella reverse-mutation assay and the cell-transformation assay to predict potential carcinogenicity. However, the actual in vivo carcinogenic potential remains uncertain. These studies contribute significantly to the understanding of structural analogues' biological behavior and potential risks, aiding in environmental and pharmaceutical safety assessments (Ashby et al., 1978).
Environmental Impact and Degradation Studies
Research on compounds similar to (E)-N-carbamoyl-2-(2-((4-ethoxyphenyl)imino)-4-oxothiazolidin-5-yl)acetamide, like acetaminophen (ACT), focuses on their environmental impact, degradation pathways, and by-products. Advanced Oxidation Processes (AOPs) are studied extensively for treating such compounds in water, highlighting the kinetics, mechanisms, and biotoxicity of the by-products. This research is crucial for environmental safety and developing effective waste treatment methods (Qutob et al., 2022).
Pharmacological and Therapeutic Potential
The 1,3-thiazolidin-4-one nucleus, a core structure in compounds like (E)-N-carbamoyl-2-(2-((4-ethoxyphenyl)imino)-4-oxothiazolidin-5-yl)acetamide, and its analogues have demonstrated significant pharmacological importance. These compounds are present in various pharmaceuticals and show potential activities against different diseases. Studies encompass the synthesis, structural representations, and biological properties, highlighting the therapeutic potential and future in medicinal chemistry (Jonas da Silva Santos et al., 2018).
Environmental Protection and Removal Techniques
Analyses of environmental protection strategies focus on the adsorptive elimination of related compounds like acetaminophen from water. These comprehensive reviews discuss recent progress, findings, and future perspectives in removing such pollutants from the water, ensuring environmental safety and sustainability (Igwegbe et al., 2021).
Mechanism of Action
Target of action
The compound contains a thiazole ring, which is a common structure in many biologically active compounds . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of action
The mode of action of thiazole derivatives can vary greatly depending on their specific structures and targets. Some thiazole derivatives act as enzyme inhibitors, while others might interact with specific receptors or other cellular components
Properties
IUPAC Name |
N-carbamoyl-2-[2-(4-ethoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-2-22-9-5-3-8(4-6-9)16-14-18-12(20)10(23-14)7-11(19)17-13(15)21/h3-6,10H,2,7H2,1H3,(H,16,18,20)(H3,15,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGCJURWVUVSJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2NC(=O)C(S2)CC(=O)NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.